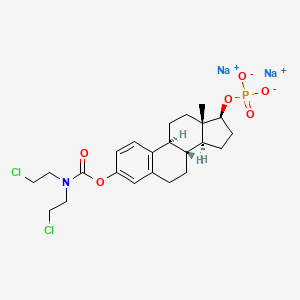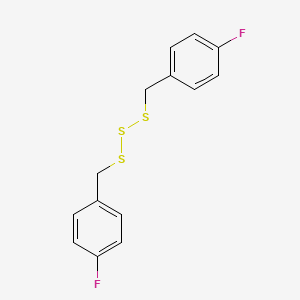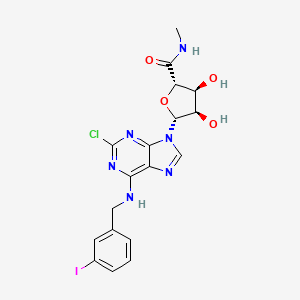
WWL70
描述
WWL70 是一种选择性抑制α/β水解酶结构域 6 (ABHD6) 的抑制剂。这种酶在内源性大麻素 2-花生四烯酰甘油的水解中起着至关重要的作用,而内源性大麻素 2-花生四烯酰甘油参与各种生理过程。This compound 因其潜在的治疗应用而得到广泛研究,特别是在神经炎症、神经性疼痛和代谢性疾病领域 .
科学研究应用
WWL70 因其对 ABHD6 的选择性抑制而被广泛用于科学研究。其一些主要应用包括:
作用机制
WWL70 通过选择性抑制 ABHD6 酶发挥其作用。这种抑制导致 2-花生四烯酰甘油水平升高,进而调节各种信号通路。该化合物已被证明可以减少环氧合酶-2 和前列腺素 E 合成酶-2 的表达,从而导致前列腺素 E2 等促炎介质的产生减少 .
生化分析
Biochemical Properties
WWL70 interacts with ABHD6, an enzyme involved in the hydrolysis of 2-AG . It has an IC50 value of 55-70 nM and shows 90-95% inhibition of ABHD6 . The interaction between this compound and ABHD6 is crucial for its biochemical properties .
Cellular Effects
This compound has been shown to suppress PGE2 production in LPS-activated microglia via cannabinoid receptor-independent mechanisms . This reduction is not attributable to this compound inhibition of ABHD6 . This compound attenuates the expression of COX-2 and PGES-1/2 leading to the downregulation of the biosynthetic pathways of PGE2 and PGE2-G .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting ABHD6 . This inhibition leads to an increase in the levels of 2-AG . Moreover, this compound targets PGE2 biosynthetic enzymes, which are likely to contribute to the therapeutic mechanisms of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that this compound can completely block the lipopolysaccharide (LPS)-induced increase of PGE2 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, post-treatment with this compound at 5 mg/kg does not have any effect, but treatment with this compound at 10 mg/kg significantly improves performance .
Metabolic Pathways
This compound is involved in the metabolic pathways of 2-AG and PGE2 . It inhibits ABHD6, thereby increasing the levels of 2-AG . It also suppresses the biosynthetic pathways of PGE2 and PGE2-G .
Transport and Distribution
Given its role in inhibiting ABHD6 and suppressing PGE2 production, it can be inferred that it may be distributed in areas where these molecules are present .
Subcellular Localization
Considering its role in inhibiting ABHD6 and suppressing PGE2 production, it is likely that it localizes in areas where these molecules are present .
准备方法
合成路线和反应条件
WWL70 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成程序。这将包括优化反应条件,使用更大的反应器,以及实施诸如重结晶和色谱等纯化技术,以在工业规模上获得所需产物 .
化学反应分析
反应类型
WWL70 由于存在氨基甲酸酯基团,因此主要经历水解反应。它也可以参与取代反应,特别是涉及芳香环的取代反应 .
常见试剂和条件
水解: 通常涉及在酸性或碱性条件下使用水或水溶液。
主要产物
This compound 水解形成的主要产物包括相应的胺和羧酸衍生物。取代反应可以生成各种取代联苯衍生物 .
相似化合物的比较
类似化合物
KT182: 另一种 ABHD6 的选择性抑制剂,用于类似的研究应用
JZL184: 单酰基甘油脂肪酶的抑制剂,另一种参与 2-花生四烯酰甘油水解的酶
WWL70 的独特性
This compound 对 ABHD6 的高选择性是独一无二的,这使得能够对内源性大麻素系统进行靶向调节,而不会影响其他相关酶。这种选择性使其成为研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWNORFUQILKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590859 | |
| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947669-91-2 | |
| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting ABHD6, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This increase in 2-AG can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream effects depending on the physiological context, such as:
- Reduced inflammation: Elevated 2-AG levels can suppress the production of pro-inflammatory cytokines, decrease neutrophil infiltration, and promote a shift towards an anti-inflammatory phenotype in microglia/macrophages [, ].
- Neuroprotection: Increased 2-AG can protect neurons from damage following traumatic brain injury, potentially through the activation of CB1 and CB2 receptors and downstream signaling pathways like ERK and AKT [].
- Reduced epileptiform activity: Enhanced 2-AG signaling has been shown to increase the latency to onset and reduce the duration of epileptiform activity in the hippocampus [].
- Analgesic effects: this compound has demonstrated efficacy in reducing neuropathic pain in a mouse model, though the mechanism might be independent of cannabinoid receptors [].
ANone: * Molecular Formula: C27H25N3O3* Molecular Weight: 443.5 g/mol
ANone: The provided research papers primarily focus on the biological activity and mechanisms of this compound. Data regarding its material compatibility, stability under various conditions, and specific applications beyond biological research are not extensively discussed.
A: this compound itself is not known to possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting ABHD6. Therefore, its applications are centered around modulating 2-AG levels for potential therapeutic benefits in conditions influenced by the endocannabinoid system, such as inflammation, neurodegenerative diseases, and pain [, , , ].
ANone: The provided research papers do not delve into the specifics of computational chemistry studies or QSAR models related to this compound.
A: While the provided research doesn't provide a detailed SAR analysis for this compound, it highlights the importance of ABHD6 inhibition for its biological effects [, , , , , , , , ]. Modifications to the structure of this compound could alter its binding affinity to ABHD6 and potentially affect its potency, selectivity, and overall pharmacological profile.
ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not explicitly detailed in the provided research.
ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not include details on SHE regulations, risk minimization, or responsible practices related to its handling or use.
A: While the research mentions the use of this compound in vivo [, , , ], detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo activity/efficacy is limited in the provided abstracts.
ANone: this compound has shown promising results in both in vitro and in vivo studies.
- In vitro: It reduces pro-inflammatory marker expression in alveolar macrophages [] and modulates microglial phenotypes [].
- In vivo: It attenuates lung inflammation in a mouse model of acute lung injury [], improves motor coordination and working memory in a traumatic brain injury model [], and reduces neuropathic pain in a chronic constriction injury model []. It also showed anticonvulsive effects in a pentylenetetrazol-induced seizure model [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride](/img/structure/B1684100.png)









